molecular formula C14H12N2S B13988463 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide CAS No. 64510-88-9

4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide

Cat. No.: B13988463
CAS No.: 64510-88-9
M. Wt: 240.33 g/mol
InChI Key: ZVWAHJUGTJRCCW-UHFFFAOYSA-N
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Description

4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide is an organic compound with a unique structure that includes a phenyl group, an imino group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide typically involves the reaction of 4-aminobenzaldehyde with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(Phenylimino)methyl]benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.

    4-[(E)-(Phenylimino)methyl]benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This group can form strong interactions with metal ions and other molecules, making it useful in various applications .

Properties

CAS No.

64510-88-9

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(phenyliminomethyl)benzenecarbothioamide

InChI

InChI=1S/C14H12N2S/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-10H,(H2,15,17)

InChI Key

ZVWAHJUGTJRCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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